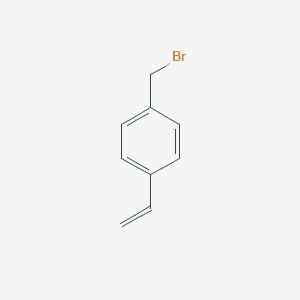

4-Vinylbenzyl bromide

Overview

Description

4-Vinylbenzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

4-Vinylbenzyl bromide has been utilized in the synthesis of poly(N-vinylpyrrolidone)-based polymer bottlebrushes through atom transfer radical polyaddition (ATRPA) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These amphiphilic polymer bottlebrushes demonstrated potential in drug delivery applications, exhibiting low cytotoxicity and effective cell uptake, with their micelle formations characterized for critical micelle concentration and particle size through various spectroscopy and microscopy techniques (Huang et al., 2019).

Catalysis and CO2 Reduction

In another application, 4-nitrobenzyl bromide, a related compound, was studied for its electrochemical behavior and catalytic activity in the reduction of CO2. This study highlighted its potential use as a catalyst in the electrosynthesis of 4-nitrophenylacetic acid, employing a Cu nanoparticles/Pd nanoparticles/reduced graphene oxide nanocomposite modified glassy carbon electrode to enhance CO2 electroactivation (Mohammadzadeh et al., 2020).

Corrosion Inhibition

The derivative 4-vinylbenzyl triphenyl phosphonium chloride has been investigated for its efficacy as a corrosion inhibitor for mild steel in HCl solution, demonstrating significant inhibition efficiency. This research contributes valuable insights for corrosion control in industrial applications (Nahlé et al., 2008).

Antimicrobial Surfaces

This compound has also been involved in creating antimicrobial surfaces. Crosslinked poly(4-vinylbenzyl chloride) microspheres were synthesized and modified with quaternary ammonium salt (QAS) to exhibit permanent antibacterial properties against Escherichia coli, showcasing its utility in developing antimicrobial materials (Cheng et al., 2006).

Fuel Cell Membranes

Research into anion exchange membranes (AEMs) for fuel cells has incorporated 4-vinylbenzyl chloride derivatives, aiming to improve conductivity and stability. This work exemplifies the application of this compound in enhancing the performance of fuel cells through innovative membrane technology (Ran et al., 2014).

Safety and Hazards

When handling 4-Vinylbenzyl bromide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Future Directions

4-Vinylbenzyl bromide and its derivatives have potential applications in various fields. For instance, it has been used in the synthesis of carbazole-based compounds, which are attractive due to their important photochemical and thermal stability and good hole-transport ability . These compounds have potential applications in photodynamic therapy, an emerging non-invasive cancer treatment .

Mechanism of Action

Target of Action

4-Vinylbenzyl bromide is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to form new compounds with specific structures and functions .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. As an intermediate, it participates in the reaction and gets transformed into another compound. The bromide ion in the compound is a good leaving group, which makes it reactive and allows it to participate in various organic reactions .

Biochemical Pathways

As an intermediate in organic synthesis, this compound is involved in the biochemical pathways of the synthesis process. The exact pathways depend on the specific reactions that the compound is used in. It can participate in various types of reactions, leading to the formation of a wide range of products .

Result of Action

The result of the action of this compound is the formation of new compounds with specific structures and functions. These new compounds are the end products of the organic synthesis reactions in which this compound is used as an intermediate .

Biochemical Analysis

Biochemical Properties

4-Vinylbenzyl bromide has been used in the enzymatic modification of 5′-capped RNA, providing a platform for photoclick and inverse electron-demand Diels–Alder reaction . The 4-vinylbenzyl group can be enzymatically transferred to the 5′-cap typical of eukaryotic mRNAs . This modification allows for the labeling of mRNA using the inverse electron-demand Diels–Alder reaction .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in mRNA labeling. The modification of the 5′-cap of eukaryotic mRNAs with a 4-vinylbenzyl group can influence cell function by enabling the detection of endogenous mRNA . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the enzymatic transfer of a 4-vinylbenzyl group to the 5′-cap of eukaryotic mRNAs . This modification allows for the labeling of mRNA using the inverse electron-demand Diels–Alder reaction . This reaction does not work with an enzymatically transferred allyl group .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed through its role in mRNA labeling. Over time, the 4-vinylbenzyl-modified 5′-cap can be converted in a photoclick reaction generating a “turn-on” fluorophore . This two-step approach works in eukaryotic cell lysate .

Metabolic Pathways

Its role in the enzymatic modification of 5′-capped RNA suggests that it may interact with enzymes involved in RNA processing .

Subcellular Localization

Its role in the enzymatic modification of 5′-capped RNA suggests that it may be localized to areas of the cell where RNA processing occurs .

Properties

IUPAC Name |

1-(bromomethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQLJUADNBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348714 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-25-7 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?

A: this compound is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in this compound acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.

Q2: How does the reactivity of this compound compare to similar compounds containing selenium or sulfur?

A: Research indicates that this compound exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from this compound, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)